1-Bromo-2-methoxy-4-methyl-5-nitrobenzene
Overview
Description
“1-Bromo-2-methoxy-4-methyl-5-nitrobenzene” is a chemical compound with the CAS Number: 89978-56-3 . It has a molecular weight of 246.06 . The compound is solid at room temperature and should be stored in a dry environment .
Synthesis Analysis
The synthesis of nitro compounds like “this compound” can be achieved through various methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C8H8BrNO3 . The InChI Code for this compound is 1S/C8H8BrNO3/c1-5-3-8 (13-2)7 (10 (11)12)4-6 (5)9/h3-4H,1-2H3 .
Chemical Reactions Analysis
Nitro compounds like “this compound” can undergo various chemical reactions. For instance, they can participate in palladium-mediated Ullmann cross-coupling reactions with a range of β-halo-enals, -enones, or -esters to afford the corresponding β-aryl derivatives .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored in a sealed container in a dry environment at room temperature .
Scientific Research Applications
Surface Engineering and Silicon Interface Modification Hunger et al. (2006) explored the properties of Si(111) surfaces grafted with benzene derivatives, including nitro-, bromo-, and methoxybenzene layers. Their research demonstrated that silicon surface engineering can be accomplished through electrochemical grafting processes using compounds like nitrobenzene and bromobenzene. This method is significant for modifying silicon-derived interface gap states and influencing surface dipole effects (Hunger et al., 2006).
Organic Electronics and Polymer Solar Cells Fu et al. (2015) investigated the use of 1-Bromo-4-Nitrobenzene (1-Br-4-NB) in polymer solar cells. They found that incorporating 1-Br-4-NB improved the power conversion efficiency of the cells by more than 57%. This improvement was attributed to enhanced excitonic dissociation at the donor–acceptor interface and reduced excitonic recombination to the ground state (Fu et al., 2015).
NMR Spectroscopy in Organic Chemistry Beltrame et al. (1975) utilized proton NMR spectroscopy to analyze 1-bromo-4-nitrobenzene and its derivatives. This method is essential for understanding chemical shifts and coupling constants in organic compounds, providing insights into the structural and electronic properties of these molecules (Beltrame et al., 1975).
Chemical Synthesis and Reaction Mechanisms Esteves et al. (2007) studied the electrochemical reduction of compounds like 1-[2-bromo-2-phenyl-1-(prop-2′-ynyloxy)ethyl]-4-methoxybenzene. This research contributes to understanding the mechanisms of radical cyclization reactions, which are pivotal in organic synthesis (Esteves et al., 2007).
Environmental Analysis Higuchi et al. (1980) synthesized derivatives of 1-(benzyl)-4-(4-diethylaminophenylazo)pyridinium bromide, including a nitro derivative, for determining anionic surfactants in river water. This research highlights the application of bromo- and nitro- derivatives in environmental analysis, particularly for water quality monitoring (Higuchi et al., 1980).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-bromo-2-methoxy-4-methyl-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-5-3-8(13-2)6(9)4-7(5)10(11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFNPONWQGCABQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659312 | |
Record name | 1-Bromo-2-methoxy-4-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861076-28-0 | |
Record name | 1-Bromo-2-methoxy-4-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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